Armepavine
Overview
Description
Armepavine is a compound isolated from Nelumbo nucifera. It exhibits anti-inflammatory and immunosuppressive effects .
Synthesis Analysis
Armepavine is involved in the biosynthesis of benzylisoquinoline alkaloids in Nelumbo nucifera . A study identified an O-methyltransferase, NnOMT6, isolated from N. nucifera, which catalyzes the methylation of monobenzylisoquinoline .
Molecular Structure Analysis
Armepavine, also known as Alkaloid D, from Evonymus europaea, has a molecular formula of C19H23O3N .
Chemical Reactions Analysis
While specific chemical reactions involving Armepavine are not detailed in the search results, it’s known that Armepavine is part of the benzylisoquinoline alkaloids biosynthetic pathway in Nelumbo nucifera .
Physical And Chemical Properties Analysis
Armepavine has a density of 1.2±0.1 g/cm3, a boiling point of 460.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .
Scientific Research Applications
Anti-Hepatic Fibrosis
- Study Overview : Research by Weng et al. (2011) focused on the potential of armepavine (Arm, C19H23O3N) to inhibit hepatic fibrosis in rats. The study utilized a rat hepatic stellate cell line stimulated with tumor necrosis factor-α (TNF-α) to evaluate armepavine's inhibitory effects. In addition, rats were induced with hepatic fibrosis using thioacetamide (TAA) and treated with armepavine. The study found that armepavine significantly reduced liver damage markers, hepatic fibrosis, and inflammation in rats.
- Key Findings : Armepavine demonstrated both in vitro and in vivo antifibrotic effects in rats. It inhibited various pathways associated with fibrosis, including NF-κB, JunD, and C/EBPß. The treatment also reduced plasma aspartate transaminase and alanine transaminase levels, hepatic α-SMA expression, collagen contents, and fibrosis scores in TAA-induced rats (Weng et al., 2011).
Autoimmune Disease Treatment
- Study Overview : Liu et al. (2006) explored the effects of (S)-armepavine, extracted from Nelumbo nucifera, on MRL/MpJ-lpr/lpr mice, which exhibit symptoms similar to human systemic lupus erythematosus (SLE). The study assessed the impact of (S)-armepavine on lymphadenopathy, lifespan, spleen cell proliferation, and various inflammatory markers.
- Key Findings : The treatment with (S)-armepavine resulted in prevention of lymphadenopathy, elongation of lifespan, reduction of glomerular hypercellularity, and decreased production of autoantibodies in MRL/MpJ-lpr/lpr mice. These outcomes suggest the potential of (S)-armepavine as an immunomodulator for managing autoimmune diseases like SLE (Liu et al., 2006).
Pharmacokinetic Studies
- Study Overview : A study by Geng et al. (2018) developed an ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method to determine armepavine in mouse blood, aiming to understand its pharmacokinetic behavior.
- Key Findings : The developed method enabled accurate measurement of armepavine in mouse blood, demonstrating its bioavailability and pharmacokinetic profile. This research is crucial for understanding the distribution and metabolism of armepavine in biological systems (Geng et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFZIUKXTWQTP-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318368 | |
Record name | Armepavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Armepavine | |
CAS RN |
524-20-9 | |
Record name | Armepavine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Armepavine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Armepavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARMEPAVINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE6Z59021R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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